molecular formula C5H5N3O B14773305 N-(pyrimidin-5-ylmethylidene)hydroxylamine

N-(pyrimidin-5-ylmethylidene)hydroxylamine

Cat. No.: B14773305
M. Wt: 123.11 g/mol
InChI Key: JIHALWYYWJPEIV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyrimidin-5-ylmethylidene)hydroxylamine can be synthesized through the reaction of pyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at room temperature. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-5-ylmethylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the hydroxylamine group under mild conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted hydroxylamines.

Scientific Research Applications

N-(pyrimidin-5-ylmethylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(pyrimidin-5-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

N-(pyrimidin-5-ylmethylidene)hydroxylamine can be compared with other similar compounds, such as:

    Pyrimidine-5-carbaldehyde: Lacks the hydroxylamine group, making it less reactive in certain biochemical assays.

    Pyrimidine-5-carboxylic acid: Contains a carboxyl group instead of a hydroxylamine group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of the pyrimidine ring and hydroxylamine group, which imparts specific reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C5H5N3O

Molecular Weight

123.11 g/mol

IUPAC Name

N-(pyrimidin-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H

InChI Key

JIHALWYYWJPEIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C=NO

Origin of Product

United States

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